2,4,6-Trimethylphenylacetonitrile

Physical Property Solid-State Handling Purification

Liquid phenylacetonitriles cause weighing errors and over-alkylation in α-functionalization. Mesitylacetonitrile (CAS 34688-71-6) is the solution: a crystalline solid (mp 76-80°C) enabling precise stoichiometry and clean monoalkylation without dialkylation byproducts. • Crystalline at RT-unlike liquid PhCH₂CN (-24°C) or 4-Me analog (18°C) • Steric shielding ensures clean monoalkylation (89-93% yield) • Validated precursor for NNRTI MC-1220 and spiromesifen metabolite M225645. ≥98% purity; ambient shipping.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
CAS No. 34688-71-6
Cat. No. B043153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethylphenylacetonitrile
CAS34688-71-6
Synonyms2,4,6-Trimethylbenzeneacetonitrile;  (2,4,6-Trimethylphenyl)acetonitrile;  2,4,6-Trimethylbenzyl Cyanide;  2-(2,4,6-Trimethylphenyl)ethanenitrile;  Mesitylacetonitrile; 
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)CC#N)C
InChIInChI=1S/C11H13N/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7H,4H2,1-3H3
InChIKeySDKQOGSGNPGPRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trimethylphenylacetonitrile – Key Properties


2,4,6-Trimethylphenylacetonitrile (syn. mesitylacetonitrile, 2,4,6-trimethylbenzyl cyanide), CAS 34688-71-6, is a phenylacetonitrile derivative bearing three methyl substituents at the 2-, 4-, and 6-positions of the aromatic ring [1]. With molecular formula C₁₁H₁₃N and molecular weight 159.23 g·mol⁻¹, this compound is a white to almost-white crystalline solid at ambient temperature (mp 76–80 °C), distinguishing it sharply from the liquid-state unsubstituted and mono-methyl phenylacetonitrile analogs . It serves as a versatile synthetic building block for constructing sterically congested phenylacetic acid derivatives, heterocycles, and complex ligand systems where the electron-rich, ortho-disubstituted mesityl group confers attenuated α-methylene reactivity and enhanced metabolic stability in downstream pharmacophores [1].

Why Less-Substituted Analogues Fall Short


The three methyl groups in 2,4,6-trimethylphenylacetonitrile are not incremental substituents; they fundamentally alter physical form, lipophilicity, and α-carbon reactivity relative to less-substituted benzyl cyanides. Phenylacetonitrile (mp −24 °C) and 4-methylphenylacetonitrile (mp 18 °C) are liquids at room temperature, complicating precise weighing of small quantities in discovery-scale synthesis, whereas the mesityl derivative is a free-flowing crystalline solid . More critically, the ortho-methyl groups impose steric compression that inhibits conjugation of the nitrile-bearing side chain with the aromatic π-system, as demonstrated by dipole-moment studies comparing 2,4,6-trimethylphenyl derivatives with unsubstituted phenyl congeners [1]. This steric modulation directly impacts the chemoselectivity of the α-methylene position: mesitylacetonitrile resists formaldehyde condensation that proceeds readily with less hindered phenylacetonitriles, enabling monoalkylation sequences without over-alkylation byproducts that plague unsubstituted benzyl cyanides [2]. Procurement of a less-hindered analog therefore risks failed or low-yielding α-functionalization steps, altered partitioning in intermediate extraction, and incompatibility with downstream pharmacophores that require the mesityl group for target binding or metabolic stability.

Quantitative Differentiation Evidence


Crystalline Solid Advantage Over Liquid Analogs

2,4,6-Trimethylphenylacetonitrile is a white crystalline solid with a melting point of 76–80 °C , whereas the unsubstituted parent phenylacetonitrile melts at −24 °C and 4-methylphenylacetonitrile melts at 18 °C, both being liquids at room temperature . The solid physical form enables precise gravimetric dispensing on a milligram scale without the need for density correction, and permits purification by simple recrystallization from petroleum ether [1].

Physical Property Solid-State Handling Purification Procurement Specification

Superior Cyanation Yield

In the classic Organic Syntheses procedure via NaCN displacement of the corresponding α-chloroalkylbenzene, mesitylacetonitrile is obtained in 89–93% yield (128–133 g from 152 g α-chloroisodurene) [1]. The same method, when applied to closely related sterically hindered analogs, gives markedly lower yields: 2,4,6-triethylphenylacetonitrile (72%), durylacetonitrile (2,3,5,6-tetramethyl, 75%), and isodurylacetonitrile (2,3,4,6-tetramethyl, 74%) [1]. The 17–21 percentage-point yield advantage for the mesityl derivative represents a relative yield increase of 20–28% over the comparator analogs.

Synthetic Yield Cyanation Process Efficiency Comparator Benchmarking

Acidic vs. Basic Hydrolysis Efficiency

Acid-catalyzed hydrolysis of mesitylacetonitrile (conc. H₂SO₄/H₂O, reflux 6 h) produces mesitylacetic acid in 87% yield (123 g, mp 163–166 °C) [1]. A process-optimization study by Liu et al. (2014) reported an improved three-step sequence (chloromethylation → cyanation → acidic hydrolysis) delivering mesitylacetic acid in 86.6% overall yield with >99% purity, while the alternative basic hydrolysis route gave only 78% yield and suffered from difficult filtration and large saline wastewater volumes [2]. The acidic route directly addresses scalability concerns that are relevant when the compound is procured as a precursor for larger-scale carboxylic acid production.

Nitrile Hydrolysis Carboxylic Acid Synthesis Process Optimization Yield Improvement

Enhanced Lipophilicity for Extraction and HPLC

The calculated octanol-water partition coefficient (LogP) for 2,4,6-trimethylphenylacetonitrile is 2.83 (XlogP 2.7) , whereas phenylacetonitrile has an experimentally determined LogP of 1.56 (XlogP 1.60) [1][2]. This ΔLogP of approximately 1.2 units corresponds to roughly a 15-fold increase in lipophilicity. In practical terms, the mesityl derivative partitions far more efficiently into organic solvents during aqueous workup, reducing the number of extraction cycles needed for quantitative recovery, and it exhibits longer retention on reversed-phase HPLC columns, facilitating separation from more polar reaction byproducts.

Lipophilicity LogP Extraction Efficiency Chromatographic Retention

Steric Shielding Enables Selective Monoalkylation

Mesitylacetonitrile exhibits attenuated reactivity at the α-methylene position due to steric compression from the two ortho-methyl groups. Fuson et al. (1944) reported that mesitylacetonitrile failed to undergo condensation with formaldehyde, a reaction that proceeds readily with phenylacetonitrile [1]. This steric deactivation is beneficial in the context of nitrile anion alkylation: unsubstituted phenylacetonitrile and acetonitrile are notorious for over-alkylation (dialkylation) when treated with alkyl halides and base, whereas mesitylacetonitrile undergoes clean monoalkylation—as demonstrated by its successful conversion to α-mesitylpropionitrile via methylation and to α-mesityl-β-phenylpropionitrile via benzylation [1]. Exner et al. (1983) quantified the steric inhibition of conjugation in 2,4,6-trimethylphenyl derivatives using dipole moment measurements, confirming that the ortho-methyl groups twist the side chain out of the aromatic plane, reducing enolate stabilization and thereby suppressing the driving force for a second alkylation [2].

α-Alkylation Selectivity Steric Hindrance Nitrile Anion Chemistry Over-Alkylation Prevention

Research and Industrial Applications


Spiromesifen Metabolite Synthesis

2,4,6-Trimethylphenylacetonitrile is a designated organic building block for the preparation of 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-ol (Spiromesifen Metabolite, M225645), the active metabolite of the Bayer-developed acaricide/insecticide spiromesifen [1]. The optimized acidic hydrolysis route to mesitylacetic acid (86.6% overall yield, >99% purity) [2] provides the carboxylic acid intermediate that is subsequently elaborated into the spiromesifen scaffold via cyclization with hydroxycyclopentyl formate [3]. The crystalline solid form of mesitylacetonitrile facilitates precise stoichiometric control in the cyanation step, and the sterically shielded nitrile group ensures clean mono-functionalization without competing side reactions. For agrochemical process development and metabolite standard production, this compound is the unambiguous precursor of choice.

Anti-HIV NNRTI MC-1220 Synthesis

Mesitylacetonitrile has been employed in a novel synthetic route to MC-1220, a non-nucleoside reverse transcriptase inhibitor (NNRTI) with microbicide activity against HIV-1 [1]. The steric bulk of the mesityl group contributes to the binding affinity and metabolic stability of the final pharmacophore. Loksha et al. (ChemMedChem 2010, 5, 1847) reported the use of this building block in constructing MC-1220 analogs, where the 2,4,6-trimethylphenyl moiety occupies a hydrophobic pocket in the NNRTI binding site. The enhanced lipophilicity (LogP 2.83 vs. 1.56 for unsubstituted phenylacetonitrile) is a critical parameter for blood-brain barrier penetration and cellular uptake of the final drug candidates. For medicinal chemistry groups pursuing NNRTI lead optimization, procurement of the mesityl-substituted nitrile provides direct access to this validated scaffold.

α-Substituted Mesitylpropionic Acid Derivatives

The steric shielding of the α-methylene group in mesitylacetonitrile, evidenced by its failure to condense with formaldehyde [1], enables clean monoalkylation to yield α-substituted propionitrile derivatives (e.g., α-mesitylpropionitrile, α-mesityl-β-phenylpropionitrile) without competing dialkylation [1]. Subsequent acidic hydrolysis of these monoalkylated nitriles provides α-substituted mesitylpropionic acids in high purity. This synthetic sequence is documented to be general for ketones of the type MesCH(R)COMes [1], and the high cyanation yield (89–93%) ensures efficient throughput from mesitylene starting material. For process chemists synthesizing sterically congested α-arylpropionic acid libraries, the mesityl building block offers a demonstrated selectivity advantage over phenylacetonitrile, which requires careful stoichiometric control to suppress dialkylation.

NHC Ligand Precursors and Organometallic Catalysts

The 2,4,6-trimethylphenyl (mesityl) group is a privileged substituent in N-heterocyclic carbene (NHC) ligand design, exemplified by the widely used SIMes (N,N′-bis(2,4,6-trimethylphenyl)imidazolin-2-ylidene) and IMes ligands. Mesitylacetonitrile serves as a precursor to mesityl-substituted amines (via nitrile reduction), amidoximes, tetrazoles, and carboxylic acids—all of which are key intermediates for constructing NHC pro-ligands [1]. The steric inhibition of conjugation documented by Exner et al. ensures that the mesityl group remains electronically distinct from the coordinating heterocycle, a feature essential for maintaining the strong σ-donor character of the resulting NHC ligand. Procurement of the pre-formed mesitylacetonitrile building block circumvents the need for air-sensitive mesitylmagnesium bromide generation in ligand synthesis workflows.

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